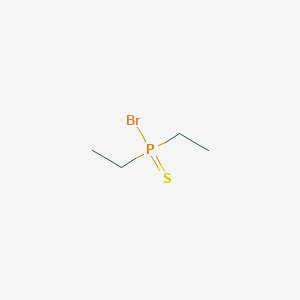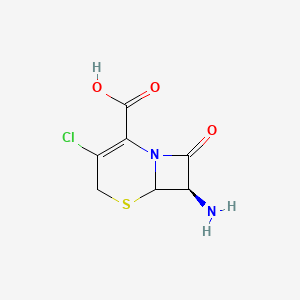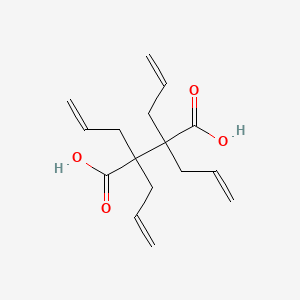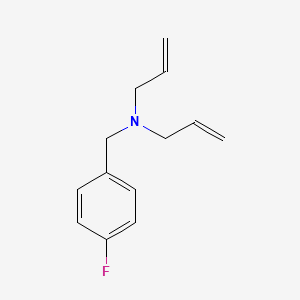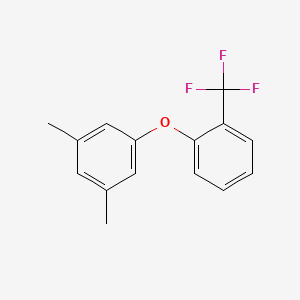
1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene typically involves the reaction of 1,3-dimethylbenzene with 2-(trifluoromethyl)phenol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Phenolic or quinone derivatives.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Nitro or bromo derivatives of the original compound.
科学的研究の応用
1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins. These interactions can modulate biological pathways, leading to various effects depending on the context of its application .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-5-(trifluoromethyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and applications.
1,3,4-Trifluoro-5-phenoxy-2-(trifluoromethyl)benzene:
Uniqueness
1,3-Dimethyl-5-(2-(trifluoromethyl)phenoxy)benzene is unique due to the combination of the trifluoromethyl group and the phenoxy benzene ring. This structure imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .
特性
分子式 |
C15H13F3O |
|---|---|
分子量 |
266.26 g/mol |
IUPAC名 |
1,3-dimethyl-5-[2-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C15H13F3O/c1-10-7-11(2)9-12(8-10)19-14-6-4-3-5-13(14)15(16,17)18/h3-9H,1-2H3 |
InChIキー |
MECKCHJVPFUBQP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)


![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)

